2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid
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Overview
Description
2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the condensation of bromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides
Reduction: Corresponding amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitroimidazole-1-acetic acid
- 1-Carboxymethylmetronidazole
- Metronidazole-1-acetic acid
Uniqueness
2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
2-(4,5-dichloro-2-methylimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-3-9-5(7)6(8)10(3)2-4(11)12/h2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHUYMHASMNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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